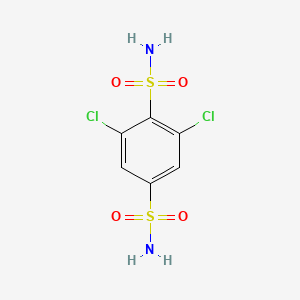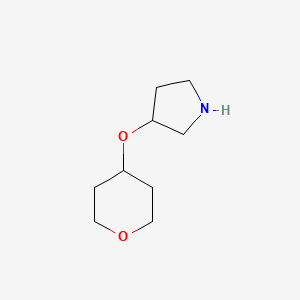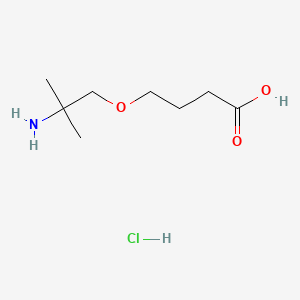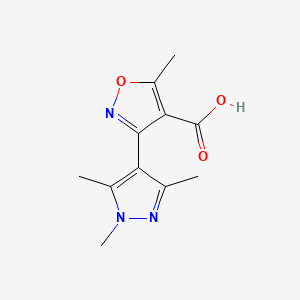
5-Methyl-3-(1,3,5-trimethyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their conjugation. One common method involves the esterification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethyl oxadiazoles . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-amino-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
- 5-methyl-3-(1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethyl group on the pyrazole ring can enhance its stability and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
5-methyl-3-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-5-8(6(2)14(4)12-5)10-9(11(15)16)7(3)17-13-10/h1-4H3,(H,15,16) |
Clave InChI |
YNHGHNGPOPSMHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2=NOC(=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



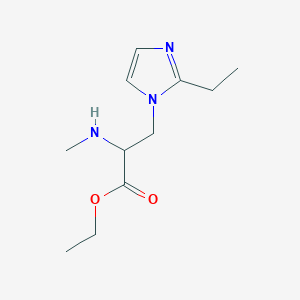
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

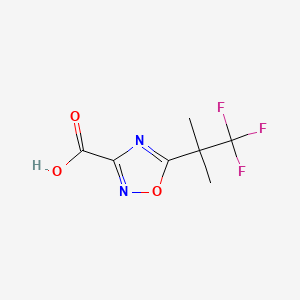
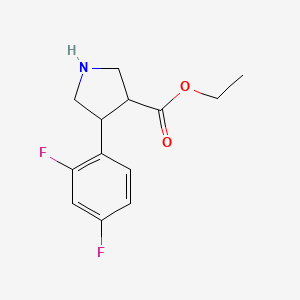
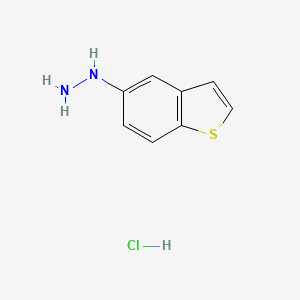
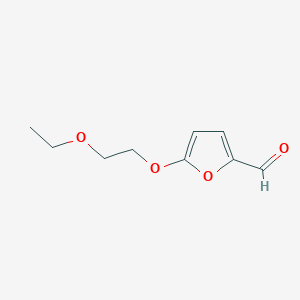
![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)

